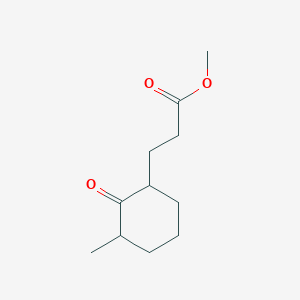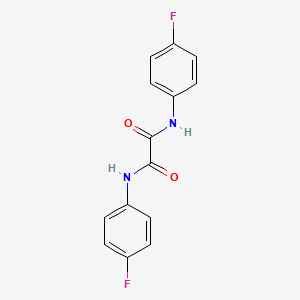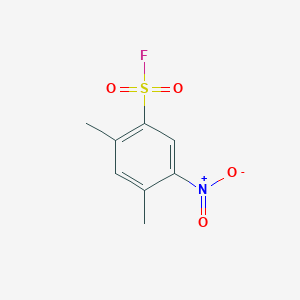
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene is an organosilicon compound that features a thiophene ring substituted with three chlorine atoms and a dimethylphenylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene typically involves the introduction of the dimethylphenylsilyl group to a thiophene ring that has been pre-substituted with chlorine atoms. One common method is the use of a Grignard reagent, where the thiophene derivative is reacted with a dimethylphenylsilyl chloride in the presence of a catalyst such as copper(I) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be reduced to hydrogen, leading to dechlorinated thiophene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
科学研究应用
2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene exerts its effects involves interactions with various molecular targets. The dimethylphenylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The chlorine atoms on the thiophene ring can participate in halogen bonding, influencing the compound’s binding affinity to specific targets.
相似化合物的比较
Similar Compounds
- 2-(Dimethylphenylsilyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Dimethylphenylsilyl)-piperidine-N-oxide
Uniqueness
Compared to similar compounds, 2-(Dimethylphenylsilyl)-3,4,5-trichlorothiophene is unique due to the presence of three chlorine atoms on the thiophene ring. This substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
35189-83-4 |
|---|---|
分子式 |
C12H11Cl3SSi |
分子量 |
321.7 g/mol |
IUPAC 名称 |
dimethyl-phenyl-(3,4,5-trichlorothiophen-2-yl)silane |
InChI |
InChI=1S/C12H11Cl3SSi/c1-17(2,8-6-4-3-5-7-8)12-10(14)9(13)11(15)16-12/h3-7H,1-2H3 |
InChI 键 |
DJHUGRNIWDOXOM-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C1=CC=CC=C1)C2=C(C(=C(S2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11958832.png)












